{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride
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Overview
Description
“{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2060052-72-2 . It has a molecular weight of 277.79 . The IUPAC name for this compound is 2-(3-(benzyloxy)phenyl)-N-methylethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride” is 1S/C16H19NO.ClH/c1-17-11-10-14-8-5-9-16 (12-14)18-13-15-6-3-2-4-7-15;/h2-9,12,17H,10-11,13H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride” has a molecular weight of 277.79 .Scientific Research Applications
Enthalpic Changes in Chiral Compounds
Research by Kimura et al. (2006) explores the enthalpic mixing of R- and S-enantiomers of liquid chiral compounds, including benzyl-(1-phenyl-ethyl)-amine. This study provides insights into the thermodynamic properties of such compounds, which is crucial for their application in various chemical processes and drug synthesis (Kimura et al., 2006).
Synthesis and Biological Profile of Enantiomers
Quaglia et al. (1996) synthesized enantiomers of a compound similar to "{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride," exploring their biological profiles. This kind of research is pivotal in understanding the pharmacological properties of each enantiomer, which is essential for drug development (Quaglia et al., 1996).
Orthometalation of Primary Amines
The study by Vicente et al. (1997) focuses on the orthopalladation of primary benzylamines and (2-phenylethyl)amine. This research is significant for the field of organometallic chemistry, providing valuable information on the interactions and reactions of primary amines with metal complexes (Vicente et al., 1997).
Ultrasound-Assisted Synthesis and Antifungal Evaluation
Nimbalkar et al. (2016) synthesized novel compounds using benzyloxy-substituted phenyl and evaluated their antifungal activity. This study highlights the potential of such compounds in developing new antifungal drugs and the use of green chemistry tools in synthesis (Nimbalkar et al., 2016).
Ultrasound-Mediated Synthesis of Pyran Derivatives
Wang et al. (2011) developed an environment-friendly protocol for synthesizing pyran derivatives, illustrating the broader application of this compound in organic synthesis (Wang et al., 2011).
Pharmacokinetics of a Novel Kinase Inhibitor
Hu et al. (2007) investigated the metabolism and pharmacokinetics of a novel kinase inhibitor, which is crucial for understanding the therapeutic potential and safety of such compounds in medical treatments (Hu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N-methyl-2-(3-phenylmethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-11-10-14-8-5-9-16(12-14)18-13-15-6-3-2-4-7-15;/h2-9,12,17H,10-11,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWPWVHOKVCWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride |
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